![molecular formula C7H6O2 B030237 Benzoic acid-d5 CAS No. 1079-02-3](/img/structure/B30237.png)
Benzoic acid-d5
Overview
Description
Benzoic acid is a significant structural motif in drug molecules and natural products. Its derivatives, including Benzoic acid-d5, are relevant in various chemical and pharmaceutical applications.
Synthesis Analysis
- The synthesis of benzoic acid derivatives, including methods like Pd(II)-catalyzed meta-C–H functionalizations, provides synthetically useful tools for organic synthesis. Such methods have been developed to improve selectivity and efficiency in the synthesis of these compounds (Li et al., 2016).
Molecular Structure Analysis
- The molecular and crystal structures of various benzoic acid derivatives have been extensively studied. Techniques like X-ray crystallography, IR, UV-Vis, NMR, and MS are used to elucidate their structures. These studies reveal insights into molecular configurations, hydrogen-bonded loop formation, and stabilization of crystal packing through interactions like π⋯π stacking (Rubab et al., 2023).
Chemical Reactions and Properties
- Benzoic acid derivatives undergo various chemical reactions. For example, their reaction under solvothermal conditions with metal cations leads to the formation of coordination polymers. These reactions are significant for understanding the chemical behavior of benzoic acid derivatives in different conditions (Patra & Goldberg, 2013).
Physical Properties Analysis
- The physical properties, such as crystal structure and phase transitions of benzoic acid derivatives, have been a subject of extensive study. Investigations into these properties provide valuable insights into the material characteristics of these compounds, which are crucial for their application in various fields (Feld et al., 1981).
Chemical Properties Analysis
- The chemical properties, including reactivity, molecular interactions, and stability, are key to understanding the potential applications of benzoic acid derivatives. Studies involving quantum chemical methods and computational chemistry offer deep insights into these properties (Zaltariov et al., 2016).
Scientific Research Applications
Spectroscopy and Molecular Analysis
Benzoic acid-d5 is used in fluorescence-dip IR spectroscopy to study the IR spectra of isotopomers of the benzoic acid dimer. These studies are vital for understanding molecular behaviors at low temperatures, which is crucial for quantum physics and chemistry research. The comparison between the undeuterated d0-d0 dimer and the ring-deuterated d5-d5 dimer provides insights into the mixing effects with C-H stretches and overtones of C-H bends, enhancing our understanding of molecular interactions and anharmonic coupling (Florio, Sibert, & Zwier, 2001).
Analytical Chemistry
This compound is utilized as an internal standard in the stir-bar sorptive extraction technique, followed by thermal desorption GC–MS analysis. This method allows for the simultaneous determination of various preservatives in beverages, vinegar, and sauces. The inclusion of this compound helps in compensating for the effects of the sample matrix and coexisting analytes on sorptive extraction, thereby enhancing the precision and accuracy of the analytical method (Ochiai et al., 2002).
Biotechnology
The compound plays a role in biotechnological applications, specifically in the restoration of saline soils and water contaminated with aromatic hydrocarbons. The study of Halomonas sp. D2 strain, capable of using benzoic acid as a sole carbon and energy source, highlights the potential of this compound in environmental biotechnology and pollution mitigation (Usanina, Pyankova, & Plotnikova, 2021).
Mechanism of Action
Target of Action
Benzoic acid-d5, a deuterium-labeled derivative of benzoic acid, primarily targets bacteria and fungi . It acts as an antimicrobial agent, inhibiting the growth of these microorganisms .
Mode of Action
The interaction of this compound with its targets involves the inhibition of microbial growth. This is achieved by disrupting the metabolic processes of the bacteria and fungi, thereby preventing their proliferation . .
Biochemical Pathways
This compound affects the metabolic pathways of the targeted microorganisms. By inhibiting their growth, it disrupts the biochemical processes necessary for their survival and reproduction
Pharmacokinetics
It is known that benzoic acid, the parent compound, is soluble in water . Its solubility influences its bioavailability, as it determines the extent to which the compound can be absorbed and distributed within the body . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial and fungal growth . This antimicrobial activity makes it a valuable component in various applications, including food preservation and cosmetic products
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the surrounding environment can affect the ionization state of benzoic acid, which in turn can influence its solubility and hence its bioavailability . Additionally, the presence of other substances, such as salts, can also impact the absorption spectra of benzoic acid
Safety and Hazards
Benzoic acid-d5 may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Future Directions
properties
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910574 | |
Record name | (~2~H_5_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1079-02-3 | |
Record name | Benzoic-2,3,4,5,6-d5 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadeuteriobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H5)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is benzoic acid-d5 used in quantitative analysis of complex biological samples?
A: this compound can be used as a labeling reagent in mass spectrometry-based quantitative analysis. [] Specifically, it can be converted into this compound N-succinimidyl ester (d-BzOSu), which reacts with glycopeptides. This labeling strategy improves ionization efficiency in mass spectrometry, allowing for more sensitive and accurate quantification of glycopeptides in complex mixtures like human serum. [] By comparing the signal intensities of labeled analytes from different samples, researchers can determine relative abundances of glycopeptides and gain insights into biological processes. []
Q2: Can you explain the interaction of this compound with theobromine and its significance?
A: Research using proton magnetic resonance (PMR) spectroscopy has shown that this compound interacts with theobromine in a similar manner to non-deuterated benzoic acid. [] This interaction leads to an upfield shift in the signals of theobromine's methyl groups. [] This shift suggests that the interaction involves a stacking arrangement, either vertical or plane-to-plane, between the aromatic rings of theobromine and this compound. [] Understanding such interactions can be crucial for pharmaceutical formulations and predicting drug interactions.
Q3: What is a key advantage of using deuterated compounds like this compound in chemical synthesis?
A: Deuterated compounds like this compound are very useful in organic synthesis. A key advantage is their ability to introduce deuterium atoms into other molecules. [] The high temperature and dilute acid (HTDA) method allows for the replacement of aromatic hydrogen atoms with deuterium using deuterated water (D2O) as the deuterium source. [] This technique is valuable for preparing specifically deuterated compounds, which can be used as internal standards in quantitative analysis, mechanistic probes in reaction studies, or for modifying the properties of pharmaceuticals.
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